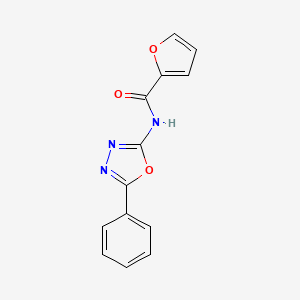

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a compound that has been studied in the context of its photophysical properties and its potential use in iridium complexes . It has also been synthesized and characterized for its antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the preparation of novel derivatives of naphtho-furan, confirmed by Mass, NMR, and FTIR spectroscopic techniques .Molecular Structure Analysis

In terms of molecular structure, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring .Chemical Reactions Analysis

The compound has been used in the formation of iridium complexes, showing significant performance differences with different cyclometalated ligands . Density functional theory (DFT) calculations have been employed to investigate the electronic structures, absorption and emission spectra, and charge transportation properties of these complexes .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied using density functional theory (DFT), which is a well-accepted tool for unveiling the origin of physical/chemical properties of materials .科学的研究の応用

Antibacterial and Antifungal Properties

- Novel 1,3,4-oxadiazole derivatives, including those similar to the target compound, have been evaluated for their antibacterial and antifungal activities. These compounds have shown promising results against various microbial strains (Raol & Acharya, 2015).

- Synthesis of certain 1,3,4-oxadiazole derivatives, including furan-oxadiazole derivatives, revealed significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Anticancer Evaluation

- A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, related to the target compound, were synthesized and tested for anticancer activity against various cancer cell lines. Some derivatives showed higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antitubercular Agents

- Novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl methanimines demonstrated significant antitubercular activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Mathew et al., 2014).

Antiviral Activity

- Certain derivatives based on the furan-oxadiazole structure exhibited promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2012).

Spectroscopic and Computational Analyses

- In-depth spectroscopic (FT-IR and NMR) and computational studies on oxadiazole derivatives, including those with furan substituents, provided insights into their structural and electronic properties, potentially useful for designing new molecules with specific biological activities (El-Azab et al., 2018).

Crystal Structure Analysis

- The crystal structure of related oxadiazole compounds has been determined, providing valuable information for understanding their chemical behavior and potential applications in various fields (Paswan et al., 2015).

作用機序

Target of Action

Oxadiazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor , and cathepsin K inhibitor properties.

Mode of Action

It’s known that oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Oxadiazole derivatives have been reported to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Oxadiazole derivatives are known to have good bioavailability .

Result of Action

Oxadiazole derivatives have been reported to exhibit a broad range of biological activities, which suggests that they can induce various molecular and cellular effects .

Action Environment

The performance of similar oxadiazole-based compounds has been reported to vary under different conditions .

将来の方向性

特性

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIFZRJWVCZPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2879380.png)

![2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2879385.png)

![[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride](/img/structure/B2879393.png)

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzoate](/img/structure/B2879395.png)